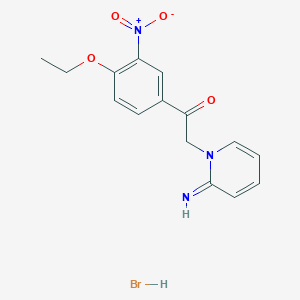![molecular formula C20H22ClNO2 B6016168 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE](/img/structure/B6016168.png)
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dihydroquinoline moiety, and a methylpropanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling with Dihydroquinoline: The chlorinated phenol is then reacted with 3,4-dihydroquinoline in the presence of a base such as potassium carbonate to form the phenoxyquinoline intermediate.
Addition of Methylpropanone: The final step involves the addition of 2-methyl-1-propanone to the phenoxyquinoline intermediate. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Fully saturated quinoline rings.
Substitution: Phenoxy derivatives with different functional groups.
科学研究应用
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
作用机制
The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-ETHYL-1-PROPANONE
- **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE
Uniqueness
Compared to similar compounds, 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern and the presence of a methylpropanone group
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-14-10-11-16(21)18(13-14)24-20(2,3)19(23)22-12-6-8-15-7-4-5-9-17(15)22/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDVRVIISRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016099.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B6016107.png)
![ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6016109.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B6016113.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B6016117.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016123.png)

![N-(2-chlorobenzyl)-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6016146.png)

![N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide](/img/structure/B6016163.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(6-hydroxy-2-methyl-4-pyrimidinyl)ethyl]benzamide](/img/structure/B6016167.png)
![N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B6016176.png)
![4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6016180.png)
